molecular formula C9H5F3IN B1589709 3-iodo-5-(trifluoromethyl)-1H-indole CAS No. 440363-05-3

3-iodo-5-(trifluoromethyl)-1H-indole

Cat. No. B1589709
M. Wt: 311.04 g/mol
InChI Key: PIINGUJOTQZZNZ-UHFFFAOYSA-N
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Scientific Research Applications

Efficient Direct Trifluoroethylation of Indoles

A study by Tolnai et al. (2015) developed a metal-free trifluoroethylation of indoles, enabling the introduction of a trifluoroethyl group under mild conditions. This approach is notable for its high functional group tolerance and efficiency, providing insights into C-H functionalization via quantum chemical calculations (Tolnai et al., 2015).

Synthesis of Masked Diaminoindoles

Research by Mannes et al. (2016) demonstrated a three-step synthesis of masked 2,3-diaminoindole from 2-iodo-3-nitro-1-(phenylsulfonyl)indole, further highlighting the utility of iodo-indole derivatives in complex organic synthesis (Mannes et al., 2016).

Palladium-catalyzed Annulation for Fluoroalkylated Indoles

Konno et al. (2004) explored a palladium-catalyzed annulation method, leading to the synthesis of fluoroalkylated indoles. This work underscores the role of fluoroalkyl groups in modifying indole derivatives, contributing to the development of novel organic compounds (Konno et al., 2004).

Novel Oxidative Cyanation of Heteroaromatic Compounds

Dohi et al. (2005) utilized a hypervalent iodine(III) reagent for the cyanation of heteroaromatic compounds, including indoles. This method operates under mild conditions, offering a strategic route for the functionalization of biologically relevant heterocycles (Dohi et al., 2005).

Indole Functionalization via Palladium-catalyzed Reactions

A comprehensive review by Cacchi and Fabrizi (2005) on the synthesis and functionalization of indoles highlights the significance of palladium-catalyzed reactions. This work elaborates on various methodologies that have been developed over the past century, marking the indole nucleus as a crucial component in the synthesis of biologically active compounds (Cacchi & Fabrizi, 2005).

Safety And Hazards

The safety and hazards of a chemical compound describe how it should be handled and any risks associated with its use. Unfortunately, I couldn’t find specific information on the safety and hazards of “3-iodo-5-(trifluoromethyl)-1H-indole” in the search results151016.


Future Directions

The future directions of research on a chemical compound can include potential applications or areas of study. Unfortunately, I couldn’t find specific information on the future directions of “3-iodo-5-(trifluoromethyl)-1H-indole” in the search results611.


properties

IUPAC Name

3-iodo-5-(trifluoromethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3IN/c10-9(11,12)5-1-2-8-6(3-5)7(13)4-14-8/h1-4,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIINGUJOTQZZNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459232
Record name 3-iodo-5-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-iodo-5-(trifluoromethyl)-1H-indole

CAS RN

440363-05-3
Record name 3-iodo-5-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Neagoie, E Vedrenne, F Buron, JY Mérour… - European journal of …, 2012 - Elsevier
A library of substituted chromeno[3,4-b]indoles was developed as Lamellarin isosters. Synthesis was achieved from indoles after a four-step pathway sequence involving C-3 iodination, …
Number of citations: 100 www.sciencedirect.com

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